
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17BrO4 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid typically involves the bromination of 4,5-dimethoxyphenylpentanoic acid. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of 5-(3-azido-4,5-dimethoxyphenyl)pentanoic acid.
Oxidation: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanoic aldehyde.
Reduction: Formation of 5-(3-bromo-4,5-dimethoxyphenyl)pentanol.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid is not fully understood. its structural features suggest it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy groups could play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(3,4-Dihydroxyphenyl)pentanoic acid:
5-(3,4-Dimethoxyphenyl)-5-oxo-pentanoic acid ethyl ester: An ester derivative with different solubility and reactivity characteristics.
Uniqueness
The presence of both bromine and methoxy groups in 5-(3-Bromo-4,5-dimethoxyphenyl)pentanoic acid makes it unique compared to its analogs
Propiedades
Número CAS |
6295-71-2 |
|---|---|
Fórmula molecular |
C13H17BrO4 |
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
5-(3-bromo-4,5-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17BrO4/c1-17-11-8-9(5-3-4-6-12(15)16)7-10(14)13(11)18-2/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
UXDBBXNONLXSDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CCCCC(=O)O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






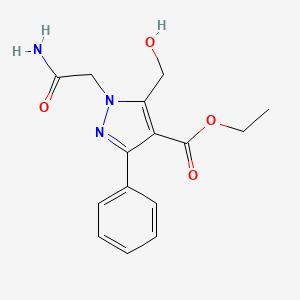

![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
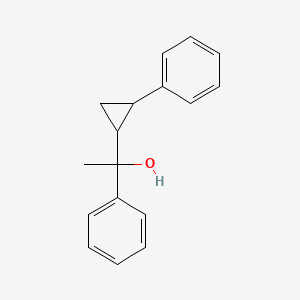
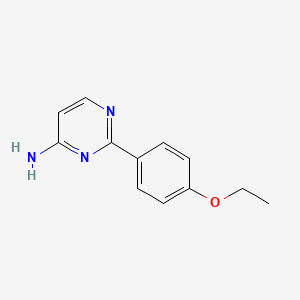
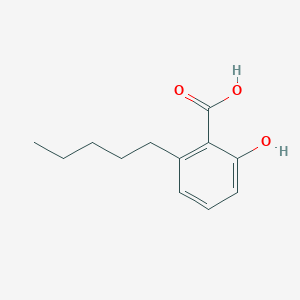
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
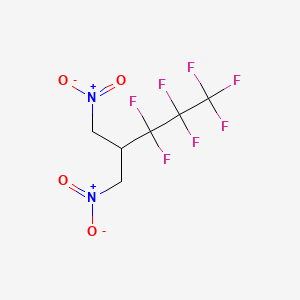

![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
